2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves the reaction of suitable chalcones with hydrazine derivatives. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, is refluxed for several hours . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antileishmanial and antimalarial effects.
Medicine: Investigated for its potential therapeutic applications in treating diseases caused by parasites.
Industry: Potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like acetylcholinesterase, which plays a crucial role in the cholinergic nervous system . This inhibition can lead to various biological effects, including antiparasitic activities.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Pyrazoline derivatives: Exhibiting various biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Uniqueness
What sets 2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its unique structure, which combines the pyrazole and chromene moieties. This combination enhances its potential biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H16N4O2 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C15H16N4O2/c1-8-6-10(19(2)18-8)13-9(7-16)15(17)21-12-5-3-4-11(20)14(12)13/h6,13H,3-5,17H2,1-2H3 |
InChI Key |
AFPQYHLQHRNPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)C |
Origin of Product |
United States |
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